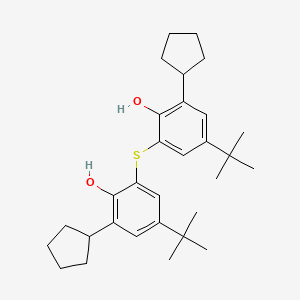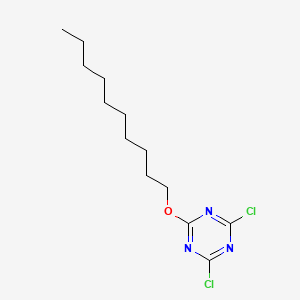
2,4-Dichloro-6-(decyloxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(decyloxy)-1,3,5-triazine: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two chlorine atoms and a decyloxy group attached to the triazine ring. Triazines are widely used in various industrial applications, including herbicides, resins, and dyes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine typically involves the nucleophilic substitution reaction of cyanuric chloride with decanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with the decyloxy group. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Reactions: The major products are substituted triazines, depending on the nucleophile used.
Hydrolysis: The major products are hydrolyzed triazine derivatives.
科学的研究の応用
Chemistry: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the interactions of triazine derivatives with biological molecules. It is also investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of resins, dyes, and herbicides. Its stability and reactivity make it a valuable component in various formulations.
作用機序
The mechanism of action of 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine involves its interaction with nucleophilic sites on target molecules. The chlorine atoms and the decyloxy group facilitate these interactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the synthesis of bioactive compounds and industrial products.
類似化合物との比較
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-6-phenylphenoxyethylamine
- 2,4-Dichloro-6-methylquinoline
Comparison: 2,4-Dichloro-6-(decyloxy)-1,3,5-triazine is unique due to the presence of the decyloxy group, which imparts specific reactivity and properties. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions. Its applications in various fields, including chemistry, biology, and industry, highlight its uniqueness and importance.
特性
CAS番号 |
85665-56-1 |
|---|---|
分子式 |
C13H21Cl2N3O |
分子量 |
306.23 g/mol |
IUPAC名 |
2,4-dichloro-6-decoxy-1,3,5-triazine |
InChI |
InChI=1S/C13H21Cl2N3O/c1-2-3-4-5-6-7-8-9-10-19-13-17-11(14)16-12(15)18-13/h2-10H2,1H3 |
InChIキー |
VBONADQAUSIQTL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
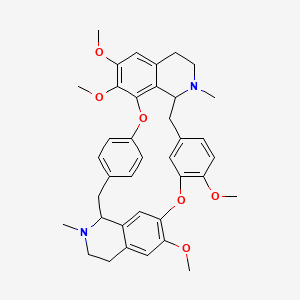
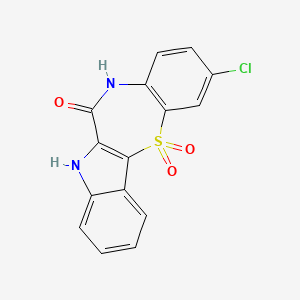
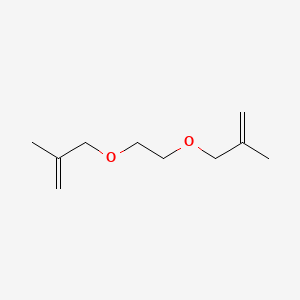

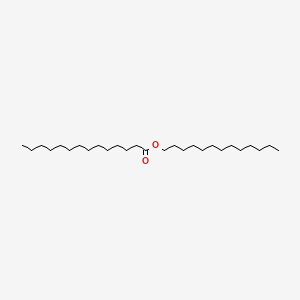
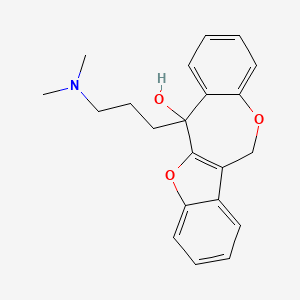
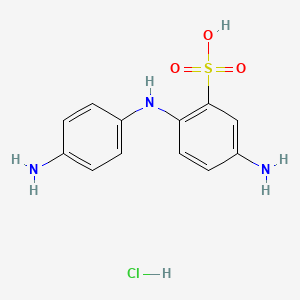
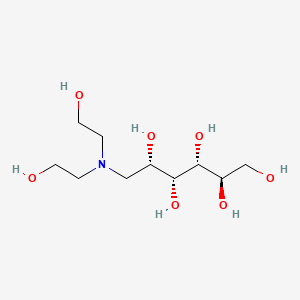
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)

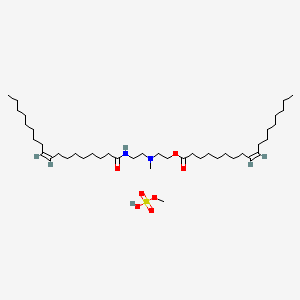
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
